2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H17BrN4O2S and a molecular weight of 457.35 g/mol . This compound features a benzofuran moiety, a triazole ring, and a bromo-substituted acetamide group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide involves several steps. One common method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with appropriate reagents . The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran and triazole moieties are known to interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[5-(5-Bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- 2-{[4-Benzyl-5-(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(2,5-dimethylphenyl)acetamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H21BrN4O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN4O2S/c1-4-27-21(19-11-15-7-5-6-8-18(15)29-19)25-26-22(27)30-12-20(28)24-17-10-9-16(23)13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,24,28) |
InChI Key |
WSWXTIGTXPAAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)Br)C)C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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